molecular formula C12H13F3 B6325383 5-(3-Trifluoromethylphenyl)-1-pentene CAS No. 114423-30-2

5-(3-Trifluoromethylphenyl)-1-pentene

Cat. No.: B6325383
CAS No.: 114423-30-2
M. Wt: 214.23 g/mol
InChI Key: LSKDHJOWCCGGEQ-UHFFFAOYSA-N
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Description

5-(3-Trifluoromethylphenyl)-1-pentene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentene chain. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Trifluoromethylphenyl)-1-pentene typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3-Trifluoromethylphenyl)-1-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Trifluoromethylphenyl)-1-pentene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Trifluoromethylphenyl)-1-pentene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Trifluoromethylphenyl)-1-pentene is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

IUPAC Name

1-pent-4-enyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3/c1-2-3-4-6-10-7-5-8-11(9-10)12(13,14)15/h2,5,7-9H,1,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKDHJOWCCGGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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